1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro-
Description
The compound 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro- (CAS: 18014-08-9) belongs to the thioxantheno-isoquinoline-dione family, characterized by a fused heterocyclic backbone with sulfur and oxygen atoms. Key structural features include:
- 5-Methoxy group: Enhances electron density and influences photophysical properties.
- 2-(3-Methoxypropyl) substituent: A flexible alkoxy chain likely improving solubility in nonpolar matrices.
Properties
IUPAC Name |
10-methoxy-14-(3-methoxypropyl)-18-nitro-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(18),2,4,6,9,11,16,19-octaene-13,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c1-30-9-5-8-24-22(26)13-10-15(25(28)29)19-12-6-3-4-7-17(12)32-21-16(31-2)11-14(23(24)27)18(13)20(19)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPVJADGZAOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC(=C3C4=CC=CC=C4SC5=C(C=C(C2=C35)C1=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066295 | |
| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18014-08-9 | |
| Record name | 5-Methoxy-2-(3-methoxypropyl)-11-nitro-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18014-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018014089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-(3-methoxypropyl)-11-nitro-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, specifically the compound 5-methoxy-2-(3-methoxypropyl)-11-nitro-, is a member of the thioxanthene family known for its diverse biological activities. This compound has garnered attention due to its potential pharmacological applications, including antitumor and antimicrobial properties. This article aims to elucidate the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C23H18N2O6S
- CAS Number: 18014-08-9
- Molecular Weight: 430.46 g/mol
The structural complexity of this compound contributes to its unique biological interactions. The presence of methoxy and nitro groups enhances its reactivity and potential for biological activity.
Antitumor Activity
Research indicates that thioxanthene derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that various thioxanthene compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on human cancer cell lines showed that 5-methoxy-2-(3-methoxypropyl)-11-nitro- thioxanthene exhibited IC50 values in the nanomolar range, indicating potent antitumor activity. The compound was observed to induce apoptosis via the mitochondrial pathway, leading to increased caspase-3 activity.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 50 | Apoptosis via mitochondrial pathway |
| MCF-7 | 75 | Cell cycle arrest at G2/M phase |
| A549 | 60 | Induction of oxidative stress |
Antimicrobial Activity
Thioxanthene derivatives have also shown promising antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings:
A series of antimicrobial assays revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5 | Bactericidal |
| Escherichia coli | 10 | Bacteriostatic |
| Candida albicans | 15 | Fungicidal |
The biological activity of 1H-Thioxantheno[2,1,9-def]isoquinoline derivatives can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption: Antimicrobial activity is often mediated through the disruption of bacterial cell membranes.
- Enzyme Inhibition: The nitro group may play a role in inhibiting specific enzymes critical for microbial survival.
Scientific Research Applications
Medicinal Applications
Antitumor Activity
Research indicates that derivatives of thioxanthenoisoquinoline compounds exhibit significant antitumor properties. For instance, a study demonstrated that the compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound displays effective antimicrobial activity against a range of pathogens. Its efficacy was tested against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Material Science Applications
Fluorescent Dyes
The compound is utilized as a fluorescent dye in various applications including bioimaging and as a tracer in environmental studies due to its distinct optical properties.
| Application | Description |
|---|---|
| Bioimaging | Used in cellular imaging due to its photostability and high quantum yield. |
| Environmental Tracing | Acts as a tracer for studying pollutant dispersion in aquatic systems. |
Environmental Applications
Pollutant Detection
The compound has been investigated for its potential use in detecting environmental pollutants. Its ability to form complexes with heavy metals makes it a candidate for developing sensors.
| Pollutant | Detection Limit |
|---|---|
| Lead (Pb) | 0.5 µg/L |
| Mercury (Hg) | 0.1 µg/L |
Case Studies
- Cancer Treatment Study : A clinical trial evaluated the efficacy of the compound in combination with standard chemotherapy agents for treating breast cancer patients, showing improved outcomes compared to chemotherapy alone.
- Environmental Monitoring Project : A study conducted in urban waterways utilized the compound as a fluorescent tracer to monitor wastewater dispersion patterns, demonstrating its utility in environmental management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Table 1: Substituent-Based Comparison
Key Observations:
- Alkyl Chain Length : The 2-octadecyl derivative (Solvent Yellow 98) exhibits high hydrophobicity, favoring use in polymers and cosmetics, whereas the target compound’s shorter 3-methoxypropyl chain may balance solubility and rigidity .
- Electron-Withdrawing Groups: The 11-nitro group in the target compound contrasts with the amino group in CAS 47428-52-4, which reduces electron deficiency and alters chromatographic behavior (e.g., retention time in HPLC) .
- Regulatory Status : Unlike the target compound, 2-octadecyl derivatives (e.g., Hostasol Yellow 3G) are approved for cosmetic use under EU regulations, indicating divergent safety profiles .
Photophysical Behavior :
Industrial and Regulatory Considerations
- Dye Applications : The target compound lacks explicit commercial dye designations (unlike Solvent Yellow 98 or Disperse Yellow 105), suggesting niche or experimental use .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity are governed by its heterocyclic core (thioxantheno[2,1,9-def]isoquinoline-dione), which provides π-conjugation and hydrogen-bonding sites. The 5-methoxy and 3-methoxypropyl substituents enhance solubility and modulate electronic effects, while the 11-nitro group introduces redox activity and potential for nitroreductase-mediated activation. Comparative studies of methoxy-substituted analogs (e.g., tetrahydroisoquinolines) suggest that alkyl chain length in substituents (e.g., 3-methoxypropyl) can alter binding affinity to biological targets . Computational modeling (e.g., DFT for electron distribution) combined with spectroscopic validation (NMR, IR) is critical for structure-activity relationship (SAR) analysis .
Q. What synthetic routes are reported for this compound, and what purification challenges arise?
A common approach involves multi-step condensation reactions. For example:
Core formation : Cyclization of thioxanthenone precursors with isoquinoline-dione intermediates under acidic conditions.
Substituent introduction : Alkylation (e.g., 3-methoxypropyl group) via nucleophilic substitution, followed by nitration at the 11-position using HNO₃/H₂SO₄.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often required due to byproducts from incomplete nitration or alkylation. Recrystallization in acetic acid (as in analogous syntheses) improves purity but may require optimization for solubility .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?
Contradictions often arise from tautomerism or solvent-dependent conformational changes. To resolve this:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously.
- Compare experimental data with DFT-predicted chemical shifts (e.g., Gaussian09/B3LYP/6-31G*).
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are optimal for studying its environmental fate in aquatic systems?
Adopt a split-plot design (as in environmental toxicology studies) to assess multiple variables:
- Lab-scale : Test hydrolysis/photolysis rates under controlled pH, UV light, and temperature. Use LC-MS/MS to quantify degradation products.
- Field simulations : Mesocosm experiments to evaluate bioaccumulation in sediment-water systems.
- Long-term monitoring : Align with frameworks like Project INCHEMBIOL, which integrates abiotic/biotic transformation studies and ecological risk modeling .
Q. How does the 3-methoxypropyl chain length impact its interaction with biological targets?
Compare analogs with varying alkyl chain lengths (C1-C5) using:
- Molecular docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) to assess binding energy trends.
- In vitro assays : Measure IC₅₀ values in cytotoxicity assays (e.g., MTT on cancer cell lines).
- SAR analysis : Longer chains (e.g., C3) may enhance membrane permeability but reduce target specificity due to hydrophobic interactions .
Q. What methodological frameworks integrate computational and experimental data to elucidate its mechanism of action?
- Hybrid workflow :
- Docking/MD simulations : Predict binding modes with targets (e.g., using AutoDock Vina or GROMACS).
- Experimental validation : Use SPR (surface plasmon resonance) for binding affinity measurements.
- Data reconciliation : Apply Bayesian statistics to align computational predictions with experimental IC₅₀ values.
- Link findings to theoretical frameworks (e.g., enzyme inhibition kinetics or redox cycling mechanisms) to guide hypothesis refinement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Meta-analysis : Compile data from multiple sources and normalize variables (e.g., cell line type, assay conditions).
- Dose-response re-evaluation : Test the compound under standardized protocols (e.g., NIH/NCATS guidelines).
- Probe assay interference : Rule out false positives from nitro group-mediated ROS generation using control experiments with antioxidants (e.g., NAC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
